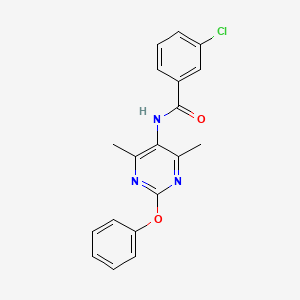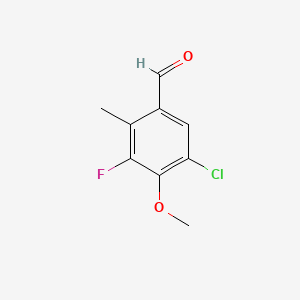
5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde” is a chemical compound with the formula C₉H₈ClFO₂ . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde” consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde” is a white to light yellow low melting crystalline mass . It has a molecular weight of 202.61 g/mol .
Scientific Research Applications
Synthesis and Anticancer Activity
One significant application of structurally similar compounds involves the synthesis of anticancer agents. For instance, fluorinated benzaldehydes have been used to create fluoro-substituted stilbenes, which are analogues of the anticancer combretastatins. These compounds retain potent cell growth inhibitory properties, highlighting the role of such chemical structures in developing therapeutic agents (Lawrence et al., 2003).
Bioconversion Potential
Research on the bioconversion potential of fungi with respect to the production of novel halogenated aromatic compounds has shown that the presence of a fluorine atom on the aromatic ring does not significantly influence the metabolism, leading to the production of mixed chloro-fluoro-methoxybenzaldehydes. This indicates the versatility of such compounds in biotechnological applications and the potential for producing a variety of halogenated products (Lauritsen & Lunding, 1998).
Insecticidal Activity
The synthesis of 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups from compounds similar to 5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde has been explored. These compounds exhibit insecticidal activity against certain crop pests, suggesting their utility in agricultural applications (Mohan et al., 2004).
Liquid Crystalline and Fire Retardant Properties
Another application involves the synthesis of novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. Such research demonstrates the potential of incorporating specific chemical structures into materials to impart desired physical properties, such as phase behavior and fire retardance (Jamain et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(10)9(13-2)8(5)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILWOSMVUDTFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C=O)Cl)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

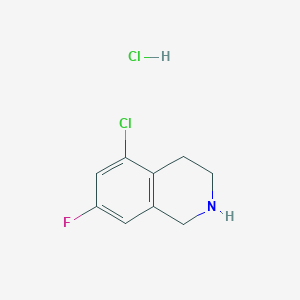

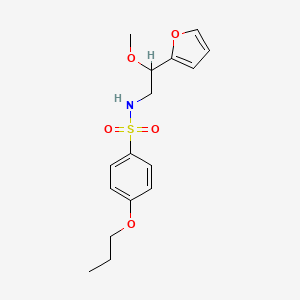
![N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2837075.png)
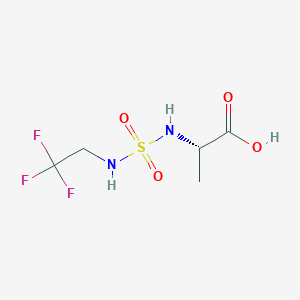

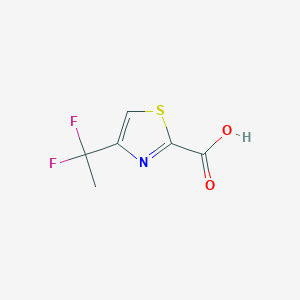

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide](/img/structure/B2837082.png)



![2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2837086.png)
